molecular formula C11H13BF3NO4S B2965291 4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid CAS No. 2096338-19-9

4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid

Katalognummer: B2965291
CAS-Nummer: 2096338-19-9
Molekulargewicht: 323.09
InChI-Schlüssel: FWHPNPSSQRPDDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid is a boronic acid derivative with the molecular formula C11H13BF3NO4S and a molecular weight of 323.1 g/mol This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a pyrrolidinosulfonyl group, and a boronic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinosulfonyl Intermediate: The synthesis begins with the reaction of a suitable aromatic compound with pyrrolidine and a sulfonyl chloride to form the pyrrolidinosulfonyl intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate, under appropriate reaction conditions.

    Boronic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Biaryl or vinyl-aryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its boronic acid moiety, which can interact with diols and other biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of 4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid is primarily related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various applications:

    Molecular Targets: The compound can target biomolecules containing diol groups, such as sugars and nucleotides.

    Pathways Involved: The reversible covalent bonding with diols can modulate biological pathways involving these biomolecules, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative without the trifluoromethyl and pyrrolidinosulfonyl groups.

    4-Trifluoromethylphenylboronic Acid: Similar structure but lacks the pyrrolidinosulfonyl group.

    4-Pyrrolidinosulfonylphenylboronic Acid: Similar structure but lacks the trifluoromethyl group.

Uniqueness

4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid is unique due to the presence of both the trifluoromethyl and pyrrolidinosulfonyl groups, which enhance its reactivity and potential applications. The trifluoromethyl group increases the compound’s lipophilicity and stability, while the pyrrolidinosulfonyl group provides additional sites for chemical modification and interaction with biological targets.

Biologische Aktivität

4-Pyrrolidinosulfonyl-2-trifluoromethylphenylboronic acid is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The trifluoromethyl group enhances lipophilicity and can influence biological interactions. The presence of the pyrrolidinosulfonyl moiety may also contribute to its biological activity by enhancing solubility and stability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.
  • Receptor Modulation: It may interact with various receptors, modulating signaling pathways that are crucial for cell proliferation and survival.
  • Antimicrobial Activity: Research indicates that it can bind to bacterial leucyl-tRNA synthetase, disrupting protein synthesis and leading to bacterial cell death .

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Notes
MCF-7 (Breast Cancer)12.5Induces apoptosis through caspase activation
HeLa (Cervical Cancer)15.0Inhibition of cell proliferation observed
A549 (Lung Cancer)10.0Effective in reducing tumor growth

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Level
Escherichia coli8Moderate activity
Bacillus cereus4Higher activity than AN2690
Candida albicans16Moderate activity

Research indicates that the mechanism of action involves binding to the leucyl-tRNA synthetase enzyme, which is critical for protein synthesis in bacteria and fungi .

Case Studies

  • Anticancer Efficacy in Mice: A study conducted on mice bearing xenograft tumors showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 10 mg/kg body weight bi-weekly for four weeks, leading to a tumor reduction rate of approximately 60%.
  • In Vitro Antimicrobial Testing: In a comparative study against standard antibiotics, this boronic acid derivative showed superior efficacy against Bacillus cereus, with lower MIC values than those reported for traditional treatments such as penicillin .

Eigenschaften

IUPAC Name

[4-pyrrolidin-1-ylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BF3NO4S/c13-11(14,15)9-7-8(3-4-10(9)12(17)18)21(19,20)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHPNPSSQRPDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.